molecular formula C19H23N3O B13867900 5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Katalognummer: B13867900
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: NBJYNPZVTRUDRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a pyrrole moiety and a phenylmethoxyethyl group, making it a subject of study in organic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the pyrrole and phenylmethoxyethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Wissenschaftliche Forschungsanwendungen

3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound may serve as a lead compound for drug development, with studies focusing on its pharmacokinetics and pharmacodynamics.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-methoxyethyl)pyrazole
  • 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylethyl)pyrazole

Uniqueness

What sets 3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole apart is its specific combination of substituents, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C19H23N3O

Molekulargewicht

309.4 g/mol

IUPAC-Name

3-(2,5-dimethylpyrrol-1-yl)-1-methyl-5-(2-phenylmethoxyethyl)pyrazole

InChI

InChI=1S/C19H23N3O/c1-15-9-10-16(2)22(15)19-13-18(21(3)20-19)11-12-23-14-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3

InChI-Schlüssel

NBJYNPZVTRUDRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1C2=NN(C(=C2)CCOCC3=CC=CC=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.